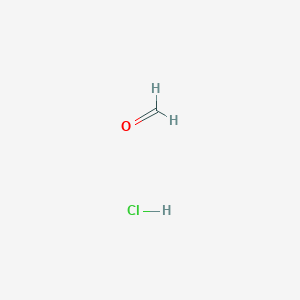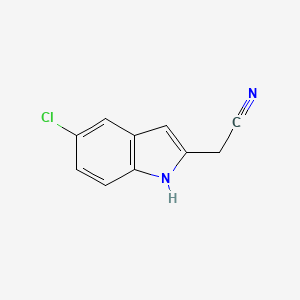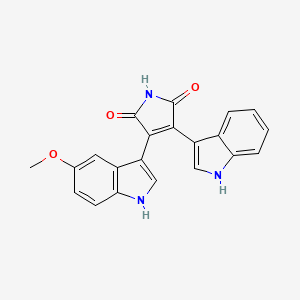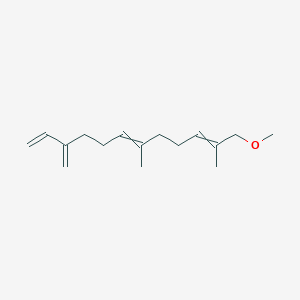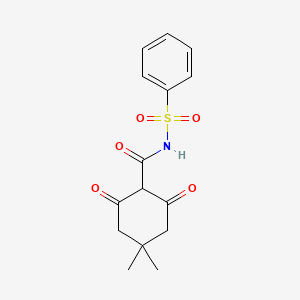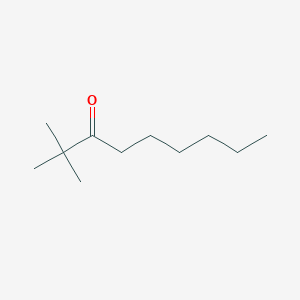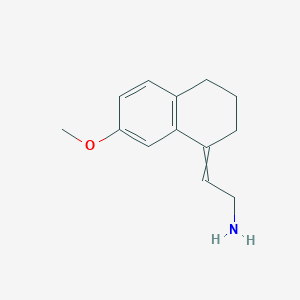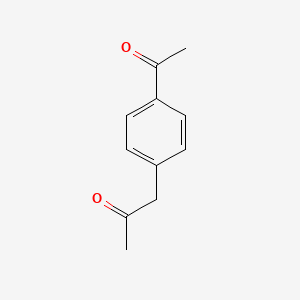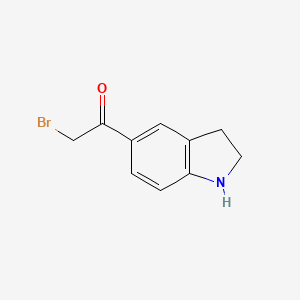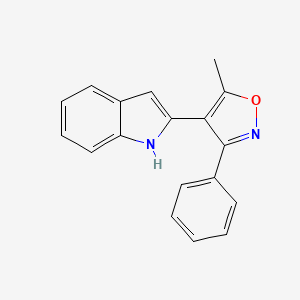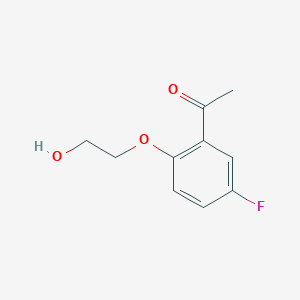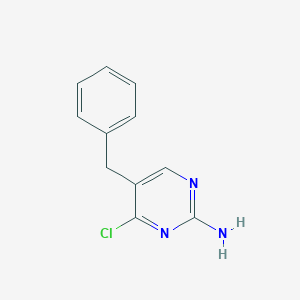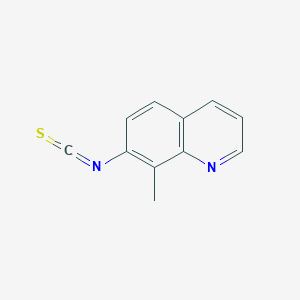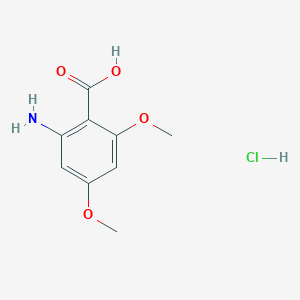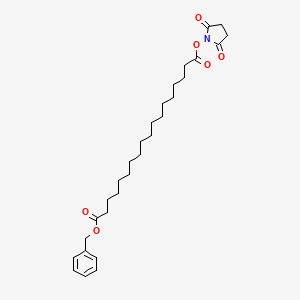
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester
Übersicht
Beschreibung
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester is a research compound with the molecular formula C29H43NO6 and a molecular weight of 501.7 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
First Method
Reactants: 1,18-octadecanedioic acid mono benzyl ester (120 g, 0.3 mol), N-hydroxysuccinimide (41 g, 0.36 mol), and N,N-dicyclohexylcarbodiimide (74 g, 0.36 mol).
Solvent: NMP (1200 ml).
Procedure: The reactants are dissolved in NMP and heated to 60°C for 2.5 hours. The reaction mixture is then cooled to 25°C, and the precipitate is removed by filtration and washed with water.
-
Second Method
Reactants: Mono-benzyl octadecandioate, DIEA (0.103 mL), and TSTU.
Solvent: DMF (3.5 mL) and THF (7 mL).
Procedure: Mono-benzyl octadecandioate is dissolved in DMF and THF and cooled with an ice bath. DIEA and TSTU are added, and the mixture is stirred for 1 hour at ice bath temperature and then overnight at room temperature.
Analyse Chemischer Reaktionen
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which benzyl 18-[(2,5-dioxo-1-pyrrolidinyl)oxy]-18-oxooctadecanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester can be compared with other similar compounds, such as:
- 1-{18-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-18-oxo-3,6,9,12,15-pentaoxaoctadec-1-yl}-1H-pyrrole-2,5-dione .
- 2-Benzyl-5-[(2S)-2-pyrrolidinyl]-1,3,4-oxadiazole .
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making benzyl 18-[(2,5-dioxo-1-pyrrolidinyl)oxy]-18-oxooctadecanoate unique in its applications and reactivity.
Eigenschaften
Molekularformel |
C29H43NO6 |
|---|---|
Molekulargewicht |
501.7 g/mol |
IUPAC-Name |
1-O-benzyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate |
InChI |
InChI=1S/C29H43NO6/c31-26-22-23-27(32)30(26)36-29(34)21-17-12-10-8-6-4-2-1-3-5-7-9-11-16-20-28(33)35-24-25-18-14-13-15-19-25/h13-15,18-19H,1-12,16-17,20-24H2 |
InChI-Schlüssel |
ZMSPORBEWWUAJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
